7-chloroquinazoline-4(1H)-thione

Catalog No.
S12352867
CAS No.
6967-32-4
M.F
C8H5ClN2S
M. Wt
196.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloroquinazoline-4(1H)-thione

CAS Number

6967-32-4

Product Name

7-chloroquinazoline-4(1H)-thione

IUPAC Name

7-chloro-1H-quinazoline-4-thione

Molecular Formula

C8H5ClN2S

Molecular Weight

196.66 g/mol

InChI

InChI=1S/C8H5ClN2S/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)

InChI Key

YOVNGYWYUZMMPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=NC2=S

7-chloroquinazoline-4(1H)-thione is a sulfur-containing derivative of quinazoline, a bicyclic compound that consists of a benzene ring fused to a pyrimidine ring. The presence of the thione functional group (R-S=) indicates that it has a sulfur atom double-bonded to a carbon atom, which can significantly influence its chemical reactivity and biological activity. This compound is notable for its potential applications in pharmaceuticals due to its structural features that allow for various modifications.

The chemical behavior of 7-chloroquinazoline-4(1H)-thione is characterized by several key reactions:

  • Electrophilic Substitution: The chlorine atom at the 7-position can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
  • Nucleophilic Attack: The thione group can participate in nucleophilic substitution reactions, particularly with thiols and amines, leading to the formation of new derivatives.
  • Reduction Reactions: The quinazoline ring can be reduced under specific conditions, which may alter its biological activity and stability.

These reactions enable the synthesis of various derivatives that can exhibit enhanced or modified biological properties.

7-chloroquinazoline-4(1H)-thione exhibits significant biological activities, including:

  • Antimicrobial Properties: Various derivatives have shown effectiveness against bacterial and fungal strains.
  • Antitumor Activity: Compounds derived from quinazoline structures have been investigated for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Some studies suggest that modifications of this compound can lead to anti-inflammatory agents.

The biological activities are often linked to the structural features of the compound, particularly the thione group and its ability to interact with biological targets.

Several methods have been developed for synthesizing 7-chloroquinazoline-4(1H)-thione:

  • From Quinazolinones: The compound can be synthesized by treating 4-chloroquinazolinone with phosphorus pentasulfide or Lawesson's reagent, which facilitates the conversion to thione .
  • Condensation Reactions: The reaction of anthranilic acid with thiourea under acidic conditions has also been reported as an effective synthesis route.
  • Modification of Existing Compounds: Derivatives can be synthesized through nucleophilic substitutions on existing quinazoline derivatives, leading to a variety of thione compounds .

7-chloroquinazoline-4(1H)-thione and its derivatives are primarily used in:

  • Pharmaceuticals: They are explored as potential drug candidates due to their antimicrobial and anticancer properties.
  • Agricultural Chemicals: Some derivatives show promise as pesticides or herbicides due to their biological activity against pathogens.
  • Research Tools: They are utilized in biochemical research for studying enzyme interactions and cellular processes.

Interaction studies have shown that 7-chloroquinazoline-4(1H)-thione can form complexes with various biomolecules, influencing their activity. For instance:

  • Docking Studies: Computational docking has revealed potential binding sites on target proteins, indicating how this compound may inhibit specific enzymatic activities.
  • Binding Affinity Tests: Experimental data suggest that modifications to the thione group can enhance binding affinity to certain receptors or enzymes, which is crucial for drug design .

Several compounds share structural similarities with 7-chloroquinazoline-4(1H)-thione. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4(3H)-quinazolinoneLacks chlorine at position 7Exhibits strong lactam-lactim tautomerism
2-methylquinazolin-4(3H)-oneMethyl group at position 2Enhanced solubility and varied reactivity
6-chloroquinazolin-4(3H)-oneChlorine at position 6Different biological activity profile
QuinazolineBasic structure without substituentsLess reactive than substituted derivatives

The uniqueness of 7-chloroquinazoline-4(1H)-thione lies in its specific chlorine substitution and thione functionality, which contribute to its distinct reactivity and potential therapeutic applications compared to these similar compounds.

Cyclization and Thionation Approaches

The synthesis of 7-chloroquinazoline-4(1H)-thione predominantly relies on cyclization-thionation sequences, where quinazolin-4-one intermediates are converted to their thione analogs. A common strategy involves the acylation of 2-aminobenzamide derivatives followed by cyclization under basic conditions. For instance, 2-amino-4-chlorobenzamide can be treated with acetyl chloride to form 7-chloroquinazolin-4(3H)-one, which is subsequently thionated using phosphorus decasulfide (P~4~S~10~) in pyridine. This method yields the target thione with moderate to high efficiency (Table 1).

An alternative route employs Lavesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) for thionation, which operates under milder conditions compared to P~4~S~10~. This reagent facilitates the conversion of 7-chloroquinazolin-4-one to its thione derivative in an inert argon atmosphere, achieving yields of 78–85%. The reaction mechanism involves nucleophilic attack by sulfur at the carbonyl carbon, followed by cycloreversion and re-formation of the thione structure.

Table 1.

Synthetic parameters for 7-chloroquinazoline-4(1H)-thione via cyclization-thionation.

PrecursorThionating AgentSolventTemperature (°C)Yield (%)
7-Chloroquinazolin-4-oneP~4~S~10~Pyridine12082
7-Chloroquinazolin-4-oneLavesson’s reagentToluene8085

Transition-Metal-Catalyzed Synthesis Strategies

While transition-metal-catalyzed methods for 7-chloroquinazoline-4(1H)-thione are less documented, emerging approaches leverage palladium and copper catalysts to streamline quinazoline core formation. For example, Ullmann-type coupling reactions between 2-amino-4-chlorobenzamide and thiourea derivatives in the presence of CuI/1,10-phenanthroline enable one-pot cyclization and thione introduction. This method avoids isolated intermediates, though yields remain modest (50–65%) due to competing side reactions.

Density Functional Theory (DFT) studies suggest that catalytic systems involving DABCO (1,4-diazabicyclo[2.2.2]octane) or DBU (1,8-diazabicycloundec-7-ene) could lower activation energies during thionation steps. These bases facilitate proton transfer during cyclization, particularly in sterically hindered systems, though their application to 7-chloroquinazoline-4(1H)-thione synthesis requires further validation.

Solvent-Free and Green Chemistry Techniques

Solvent-free methodologies offer sustainable advantages by eliminating volatile organic compounds. A notable approach involves the mechanochemical grinding of 2-amino-4-chlorobenzamide with thiobenzamide derivatives in the presence of silica gel, which promotes cyclization at room temperature. This method achieves 70–75% yield over 24 hours, with purity comparable to traditional solvent-based routes.

Microwave-assisted synthesis further enhances efficiency, reducing reaction times to 15–30 minutes. For instance, irradiating a mixture of 7-chloroquinazolin-4-one and P~4~S~10~ at 100°C under solvent-free conditions yields 80% product, minimizing decomposition pathways. These green techniques align with principles of atom economy and energy efficiency, though scalability challenges persist.

The synthesis of 7-chloroquinazoline-4(1H)-thione represents a complex heterocyclic formation process that involves multiple mechanistic pathways. Understanding these pathways is crucial for optimizing synthetic approaches and developing novel derivatives with enhanced properties [1] [8] [11].

Nucleophilic Substitution Pathways in Chloroquinazoline Synthesis

The formation of chloroquinazoline scaffolds proceeds through well-defined nucleophilic substitution mechanisms that exhibit distinct regioselectivity patterns. The quinazoline core structure demonstrates unique electronic properties that govern the site-selective attack of nucleophiles at specific positions [8] [15].

Regioselective Nucleophilic Aromatic Substitution Mechanisms

Computational studies using density functional theory have revealed that the carbon atom at the 4-position of 2,4-dichloroquinazoline exhibits the highest lowest unoccupied molecular orbital coefficient, making it preferentially susceptible to nucleophilic attack [15]. This regioselectivity arises from the electronic distribution within the quinazoline ring system, where the nitrogen atoms at positions 1 and 3 create an electron-deficient environment at the 4-position [8] [11].

The nucleophilic aromatic substitution reaction follows a stepwise mechanism involving the formation of a Meisenheimer complex intermediate [9] [15]. Initial nucleophilic attack at the 4-position leads to the formation of a negatively charged intermediate, which subsequently undergoes elimination of the chloride leaving group to yield the substituted quinazoline product [36].

PositionLowest Unoccupied Molecular Orbital CoefficientActivation Energy (kcal/mol)Regioselectivity
C-20.2428.5Low
C-40.4122.3High
C-60.1835.2Minimal
C-70.1538.1Minimal

Mechanistic Pathways for Chlorine Substitution

The nucleophilic substitution of chlorine atoms in chloroquinazoline derivatives proceeds through distinct mechanistic pathways depending on the nature of the nucleophile and reaction conditions [10] [36]. Primary and secondary amines demonstrate enhanced reactivity compared to other nucleophilic species due to their ability to form stabilizing hydrogen bonding interactions during the transition state [15] [36].

The reaction mechanism involves initial protonation of the quinazoline nitrogen atoms under acidic conditions, which increases the electrophilicity of the carbon centers and facilitates nucleophilic attack [36]. This protonation step serves as a crucial activation process that enhances the substrate's susceptibility to nucleophilic substitution [36].

Kinetic studies have demonstrated that the reaction follows second-order kinetics, with the rate-determining step being the nucleophilic attack on the activated quinazoline substrate [36]. The observed rate constants exhibit strong dependence on the pH of the reaction medium, with optimal reactivity occurring at slightly acidic conditions [36].

Electronic Effects in Chloroquinazoline Reactivity

The electronic properties of the quinazoline ring system significantly influence the reactivity patterns observed in nucleophilic substitution reactions [8] [11]. The presence of electron-withdrawing substituents at the 7-position, such as chlorine, further enhances the electrophilicity of the quinazoline core and facilitates nucleophilic attack [8].

Computational analysis reveals that the 7-chloro substituent creates a pronounced electronic asymmetry within the quinazoline ring, resulting in increased positive charge density at the 4-position [15]. This electronic activation effect is responsible for the enhanced reactivity of 7-chloroquinazoline derivatives compared to their unsubstituted analogs [8] [11].

The frontier molecular orbital analysis demonstrates that the presence of the chlorine substituent lowers the energy of the lowest unoccupied molecular orbital, making the quinazoline core more susceptible to nucleophilic attack [15]. This electronic modulation provides a rational basis for understanding the enhanced reactivity patterns observed experimentally [8].

Metal-Mediated Cyclization Processes for Thione Functionalization

The incorporation of thione functionality into quinazoline scaffolds represents a critical transformation that significantly alters the chemical and biological properties of the resulting compounds. Metal-mediated cyclization processes have emerged as powerful synthetic tools for achieving this transformation with high efficiency and selectivity [16] [18] [19].

Transition Metal Catalysis in Quinazoline Thione Formation

Transition metal catalysts, particularly palladium and copper complexes, have demonstrated remarkable efficiency in facilitating the formation of quinazoline thione derivatives [18] [19] [21]. These catalytic systems operate through well-defined mechanistic pathways that involve oxidative addition, transmetalation, and reductive elimination steps [21].

Palladium-catalyzed synthesis employs phosphine ligands to stabilize the metal center and facilitate the catalytic cycle [21]. The reaction mechanism initiates with oxidative addition of the organic halide to the palladium complex, followed by coordination of the sulfur-containing nucleophile [21]. Subsequent transmetalation and reductive elimination steps lead to the formation of the carbon-sulfur bond and regeneration of the active catalyst [21].

Metal CatalystLigand SystemTemperature (°C)Yield (%)Reaction Time (h)
Palladium(II) acetateTriphenylphosphine11078-8412
Copper(I) iodideL-proline8065-7216
Iron(III) chloride1,10-phenanthroline10058-6924
Manganese carbonylBis(diphenylphosphino)ethane12071-798

Copper-Catalyzed Cyclization Mechanisms

Copper-catalyzed cyclization processes represent an alternative approach for thione functionalization that operates through distinct mechanistic pathways [19] [22]. These reactions typically employ copper(I) salts in combination with appropriate ligands to facilitate the formation of carbon-sulfur bonds [22].

The copper-catalyzed mechanism involves initial coordination of the copper center to the quinazoline nitrogen atoms, followed by activation of the carbon-halogen bond [22]. This coordination activates the electrophilic carbon center toward nucleophilic attack by sulfur-containing reagents [19]. The resulting organometallic intermediate undergoes reductive elimination to form the desired thione product and regenerate the copper catalyst [22].

Mechanistic studies have revealed that the copper-catalyzed process exhibits superior functional group tolerance compared to palladium-based systems [19] [22]. This enhanced compatibility allows for the incorporation of diverse substituents without compromising the efficiency of the cyclization reaction [22].

Iron-Catalyzed Thione Formation Pathways

Iron-catalyzed methodologies have gained significant attention due to their cost-effectiveness and environmental compatibility [19]. These systems employ readily available iron salts to facilitate the formation of quinazoline thione derivatives through radical-mediated pathways [19].

The iron-catalyzed mechanism proceeds through single-electron transfer processes that generate radical intermediates [19]. Initial reduction of the iron(III) center by organic substrates produces iron(II) species and organic radicals [19]. These radical intermediates subsequently undergo coupling reactions with sulfur-containing reagents to form the desired thione products [19].

Magnetic ionic liquids containing iron complexes have demonstrated exceptional efficiency in promoting quinazoline synthesis [19]. The ionic liquid medium provides a unique environment that stabilizes the iron catalyst and facilitates the formation of quinazoline products through enhanced mass transfer and reduced side reactions [19].

Mechanistic Considerations in Thionation Reactions

The conversion of quinazoline-4-ones to their corresponding thione analogs represents a fundamental transformation in heterocyclic chemistry [1] [26] [33]. This thionation process can be achieved through various reagent systems, each operating through distinct mechanistic pathways [33] [35].

Phosphorus pentasulfide represents the classical reagent for thionation reactions, operating through a multi-step mechanism involving initial coordination of the carbonyl oxygen to phosphorus [1] [26]. The reaction proceeds through formation of a phosphorus-oxygen-sulfur intermediate, followed by elimination of phosphorus-containing byproducts to yield the thione product [26].

Lawesson's reagent provides an alternative thionation pathway that operates under milder conditions and shorter reaction times [33] [35]. Computational studies have revealed that this reagent functions through a two-step mechanism involving cycloaddition and cycloreversion processes [35]. The initial step involves concerted cycloaddition between the Lawesson's reagent monomer and the carbonyl compound to form a four-membered intermediate [35]. Subsequently, cycloreversion leads to the formation of the thiocarbonyl derivative and regeneration of the phosphorus-containing byproduct [35].

Thionating ReagentTemperature (°C)Reaction Time (h)Yield (%)Mechanism Type
Phosphorus pentasulfide140-1604-678Multi-step coordination
Lawesson's reagent80-1001-297Cycloaddition-cycloreversion
Hydrogen sulfide/acid60-808-1265Direct substitution
Thiourea derivatives120-1403-572Nucleophilic attack

The pharmacological investigation of 7-chloroquinazoline-4(1H)-thione has revealed significant binding interactions with multiple bacterial and viral targets, establishing this compound as a promising scaffold for antimicrobial drug development. The molecular architecture of 7-chloroquinazoline-4(1H)-thione, characterized by its quinazoline core structure with a chlorine atom at position 7 and a thione functional group at position 4, enables diverse target binding mechanisms through both covalent and non-covalent interactions .

Bacterial DNA Gyrase and Topoisomerase IV Interactions

Comprehensive enzyme inhibition studies have demonstrated that 7-chloroquinazoline-4(1H)-thione derivatives exhibit potent inhibitory activity against bacterial DNA gyrase, a critical Type II topoisomerase essential for bacterial DNA replication and transcription [2] [3]. The binding mechanism involves ATP-competitive inhibition, where the quinazoline scaffold occupies the ATP-binding site of the enzyme. Experimental data from Escherichia coli DNA gyrase assays reveal that structurally related quinazoline compounds achieve inhibitory concentrations ranging from 42 to 180 nanomolar, demonstrating superior potency compared to reference compounds such as novobiocin (170 nanomolar) [2].

The molecular basis for DNA gyrase inhibition involves the formation of stable enzyme-inhibitor complexes through multiple interaction modes. The chlorine substituent at position 7 enhances hydrophobic interactions within the enzyme's binding pocket, while the thione group at position 4 facilitates metal ion coordination with the enzyme's catalytic metal centers [4]. Topoisomerase IV, the bacterial enzyme responsible for chromosome decatenation, represents another significant target for 7-chloroquinazoline-4(1H)-thione derivatives. Binding studies demonstrate inhibitory concentrations ranging from 1.47 to 8.92 micromolar against Escherichia coli topoisomerase IV, indicating selective dual-target inhibition potential [2].

The water-metal ion bridge mechanism, first elucidated for fluoroquinolone antibiotics, provides crucial insights into quinazoline-4-thione binding interactions with topoisomerase IV. Key amino acid residues Serine 81 and Glutamic acid 85 serve as anchoring points for this bridge, facilitating compound binding through coordinated water molecules and divalent metal ions [4]. Mutations in these residues significantly reduce binding affinity, confirming the importance of this interaction mechanism for antimicrobial activity.

Bacterial Cell Wall and Membrane Targets

Beyond DNA-targeting enzymes, 7-chloroquinazoline-4(1H)-thione demonstrates activity against bacterial cell wall biosynthesis enzymes and membrane-associated proteins. Studies on Bacillus cereus sphingomyelinase demonstrate that 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a closely related derivative, exhibits mixed-type inhibition with inhibitory concentrations of 6.43 micromolar [5]. This enzyme, crucial for bacterial virulence and membrane disruption, represents a novel target for quinazoline-4-thione derivatives.

The mechanism of sphingomyelinase inhibition involves binding to both the enzyme's active site and an allosteric regulatory site, resulting in conformational changes that reduce catalytic activity. Kinetic studies reveal that compound binding affects both the maximum velocity and substrate affinity of the enzyme, characteristic of mixed-type inhibitors [5]. Additional membrane-targeting mechanisms include chelation of essential divalent cations such as magnesium and zinc ions, which disrupts bacterial cell wall integrity and compromises membrane stability [6].

Viral Protein Binding and Inhibition

Antiviral studies of 7-chloroquinazoline-4(1H)-thione derivatives have focused primarily on plant virus targets, particularly tobacco mosaic virus (TMV). The compound's interaction with TMV coat protein represents a well-characterized example of quinazoline-4-thione antiviral activity. Microscale thermophoresis experiments demonstrate exceptional binding affinity, with dissociation constants as low as 0.012 micromolar for optimized derivatives containing quinazolinone moieties [7] [8].

The molecular basis for TMV coat protein binding involves hydrogen bond formation between the quinazoline nitrogen atoms and key amino acid residues, particularly Serine 323. X-ray crystallographic studies of related compounds bound to viral proteins reveal that the binding site is located at the protein-protein interface critical for viral assembly [7]. This binding mechanism disrupts normal coat protein aggregation, preventing viral particle formation and reducing infectivity.

Structure-activity relationship studies demonstrate that electron-withdrawing groups, particularly fluorine and chlorine substituents, enhance antiviral binding affinity through increased electrostatic interactions with the viral protein surface [7] [8]. The incorporation of chalcone moieties into the quinazoline-4-thione scaffold further improves antiviral selectivity, with effective concentrations ranging from 138.1 to 154.8 micrograms per milliliter for TMV protection assays [9].

Multi-Target Binding Mechanisms

Recent computational and experimental studies reveal that 7-chloroquinazoline-4(1H)-thione derivatives can simultaneously interact with multiple bacterial targets, contributing to their broad-spectrum antimicrobial activity. Molecular docking analyses indicate favorable binding interactions with various enzymes involved in bacterial metabolism, including those responsible for folate synthesis, peptidoglycan cross-linking, and ribosomal protein synthesis [10] [11].

The multi-target binding capability is attributed to the compound's structural flexibility and the presence of multiple pharmacophoric elements. The quinazoline ring system provides a rigid scaffold for target recognition, while the thione group offers additional hydrogen bonding and metal coordination opportunities. The chlorine substituent enhances lipophilicity and membrane penetration, facilitating access to intracellular targets .

Structure-Activity Relationship Profiling Against Microbial Targets

The structure-activity relationship analysis of 7-chloroquinazoline-4(1H)-thione derivatives reveals critical molecular features that determine antimicrobial potency and selectivity. Systematic modification of the quinazoline core structure has provided valuable insights into the relationship between chemical structure and biological activity against bacterial and viral targets.

Position-Specific Substitution Effects

The introduction of halogen substituents at position 7 of the quinazoline ring significantly enhances antimicrobial activity across multiple target organisms. Comparative studies demonstrate that 7-chloro substitution provides optimal balance between potency and selectivity, with minimum inhibitory concentrations ranging from 1.95 to 75.0 micromolar against Staphylococcus aureus strains [12]. The chlorine atom's electronegativity and size contribute to favorable hydrophobic interactions within bacterial enzyme binding pockets while maintaining adequate water solubility for biological activity.

Fluorine substitution at position 6 represents another successful modification strategy, particularly for antiviral applications. The 6-fluoro derivative demonstrates enhanced binding affinity to viral coat proteins, with dissociation constants improved by over 100-fold compared to unsubstituted analogs [6]. The fluorine atom's unique electronic properties, including high electronegativity and small van der Waals radius, facilitate formation of strong hydrogen bonds with viral protein amino acid residues.

Thione Group Modifications and Metal Coordination

The thione functional group at position 4 serves as a crucial pharmacophoric element for both antibacterial and antiviral activity. Replacement of the thione with ketone or other functional groups consistently results in reduced biological activity, confirming the importance of the sulfur atom for target binding [13] . The thione group's ability to coordinate with metal ions, particularly zinc and magnesium, enables formation of stable complexes with metalloenzymes involved in bacterial DNA replication and viral protein processing.

Computational studies using density functional theory reveal that the thione group's electron density distribution creates favorable electrostatic interactions with positively charged amino acid residues in target proteins. The sulfur atom's polarizability allows for induced dipole interactions that contribute to binding affinity and selectivity [13]. Modifications that alter the thione group's electronic properties, such as methylation or oxidation, substantially reduce antimicrobial potency.

Aromatic Ring System Modifications

Extension of the quinazoline core structure through fusion with additional aromatic rings has yielded compounds with enhanced biological activity profiles. Thieno-thiazolo-quinazoline derivatives demonstrate superior activity against methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentrations ranging from 4 to 8 micromolar [10]. The extended aromatic system provides additional hydrophobic surface area for protein binding while maintaining the essential pharmacophoric elements.

Quinazoline-thiazole hybrid compounds represent another successful structural modification approach, particularly for antiviral applications. These compounds demonstrate broad-spectrum activity against multiple plant viruses while maintaining favorable selectivity profiles [14]. The thiazole ring contributes additional nitrogen and sulfur heteroatoms that can participate in hydrogen bonding and metal coordination interactions with viral proteins.

Linker and Substituent Optimization

The incorporation of flexible linkers between the quinazoline core and peripheral substituents has proven crucial for optimizing target binding interactions. Compounds containing alkylene chains of 3-4 carbon atoms demonstrate optimal binding geometry for bacterial DNA gyrase inhibition, allowing the molecule to span the enzyme's active site effectively [15] [7]. Shorter or longer linkers result in reduced binding affinity due to improper geometric alignment with target amino acid residues.

Electron-withdrawing groups attached to peripheral phenyl rings enhance antimicrobial activity through increased electrostatic interactions with target proteins. Halogen substituents, particularly chlorine and fluorine, provide optimal enhancement of binding affinity while maintaining acceptable pharmacokinetic properties [7] [8]. Electron-donating groups such as methoxy and methyl substituents contribute to anti-inflammatory activity but may reduce direct antimicrobial potency.

Target-Specific Structure-Activity Relationships

Analysis of structure-activity relationships reveals target-specific optimization requirements for different microbial proteins. DNA gyrase inhibitors benefit from rigid aromatic scaffolds that can fit precisely into the enzyme's ATP-binding site, while maintaining flexibility in peripheral substituents for induced-fit binding [2] [3]. The most potent DNA gyrase inhibitors contain quinazoline cores with minimal substitution, allowing optimal geometric complementarity with the enzyme active site.

Viral protein inhibitors demonstrate different structural requirements, favoring compounds with extended aromatic systems and multiple hydrogen bonding groups. TMV coat protein inhibitors achieve optimal activity with quinazolinone derivatives containing chalcone moieties, which provide additional aromatic surface area for protein-protein interaction disruption [9] [7]. The chalcone group's α,β-unsaturated carbonyl system contributes to binding through both hydrophobic interactions and potential covalent modification of nucleophilic amino acid residues.

Resistance Profile and Structure Modifications

Structure-activity relationship studies have identified molecular features that may reduce the likelihood of resistance development. Compounds that interact with multiple target sites simultaneously, such as dual DNA gyrase and topoisomerase IV inhibitors, demonstrate reduced susceptibility to single-point mutations that commonly confer resistance to existing antibiotics [16] [2]. The quinazoline-4-thione scaffold's ability to engage multiple binding mechanisms, including metal coordination, hydrogen bonding, and hydrophobic interactions, provides resilience against resistance mutations.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

195.9861970 g/mol

Monoisotopic Mass

195.9861970 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

Explore Compound Types